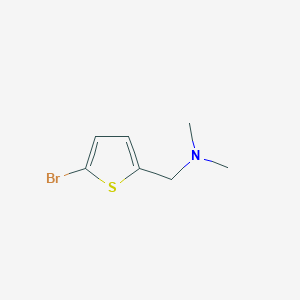![molecular formula C8H18N2O B1457221 2-[4-(Méthylamino)pipéridin-1-yl]éthan-1-ol CAS No. 1183836-67-0](/img/structure/B1457221.png)
2-[4-(Méthylamino)pipéridin-1-yl]éthan-1-ol
Vue d'ensemble
Description
“2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1183836-67-0 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 2-[4-(methylamino)-1-piperidinyl]ethanol .
Molecular Structure Analysis
The InChI code for “2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol” is 1S/C8H18N2O/c1-9-8-2-4-10(5-3-8)6-7-11/h8-9,11H,2-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder with a predicted density of 1.02±0.1 g/cm3 . The predicted boiling point is 260.0±30.0 °C . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Recherche pharmacologique
Les dérivés de la pipéridine sont essentiels dans la conception de médicaments et ont été incorporés dans plus de vingt classes de produits pharmaceutiques . La structure du « 2-[4-(Méthylamino)pipéridin-1-yl]éthan-1-ol » suggère des activités pharmacologiques potentielles, étant donné la présence du cycle pipéridine, qui est une caractéristique commune de nombreux agents thérapeutiques. Ses applications en pharmacologie pourraient inclure :
- Agents antiviraux : L’atome d’azote basique dans les dérivés de la pipéridine est connu pour interagir avec des cibles biologiques telles que le récepteur CCR5, qui est crucial pour l’entrée du VIH-1 .
- Recherche anticancéreuse : Le noyau pipéridine se retrouve souvent dans des composés ayant des propriétés anticancéreuses .
- Maladies neurodégénératives : La capacité du composé à traverser la barrière hémato-encéphalique pourrait en faire un candidat pour le traitement de maladies comme la maladie d’Alzheimer .
Synthèse chimique
En chimie synthétique, les dérivés de la pipéridine servent de blocs de construction pour créer des molécules complexes. « this compound » peut être utilisé dans :
- Réactions de cyclisation : Pour synthétiser divers dérivés de la pipéridine, notamment les spiropipéridines et les pipéridines condensées .
- Réactions multicomposants : En tant que substrat dans des réactions qui forment des pipéridines biologiquement actives .
Science des matériaux
La polyvalence structurelle des dérivés de la pipéridine leur permet d’être utilisés dans la science des matériaux, en particulier dans :
- Nanotechnologie : Dans la conception de nanoparticules lipidiques pour des systèmes d’administration ciblée de médicaments .
Études biologiques
Les dérivés de la pipéridine sont utilisés dans les études biologiques pour comprendre les interactions et les mécanismes moléculaires :
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(methylamino)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-8-2-4-10(5-3-8)6-7-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQGXWBPFCWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
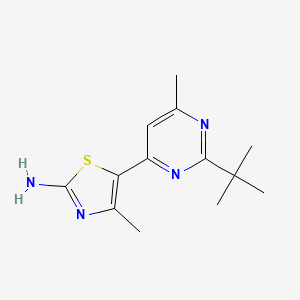
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
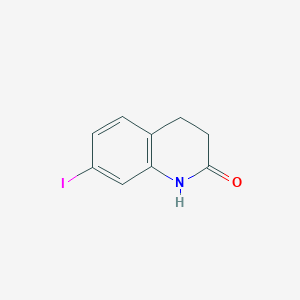
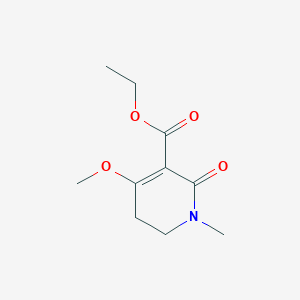
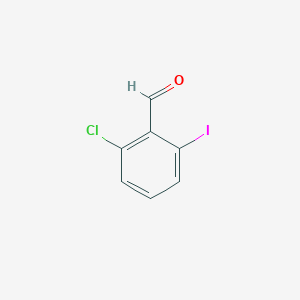

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
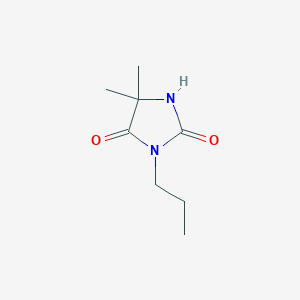
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
